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Compound of Interest

Compound Name: 2-Fluoro-3-methyl-5-nitropyridine

Cat. No.: B096850 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-methyl-5-
nitropyridine

Abstract
This guide provides a comprehensive technical overview of 2-Fluoro-3-methyl-5-nitropyridine
(CAS No. 19346-46-4), a pivotal intermediate in modern medicinal chemistry. The strategic

placement of fluorine, methyl, and nitro groups on the pyridine scaffold makes this compound a

versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This document details a field-proven synthetic protocol via nucleophilic aromatic substitution

(SNAr), outlines a robust analytical workflow for structural verification and purity assessment,

and discusses the compound's significance in drug discovery. The content is structured to

provide researchers, chemists, and drug development professionals with both theoretical

understanding and practical, actionable insights.

Introduction: The Strategic Value of Fluorinated
Pyridines
In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a

well-established strategy to enhance pharmacological properties. Fluorine's high

electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity,

metabolic stability, binding affinity, and bioavailability[1][2]. The pyridine ring, a common motif in

pharmaceuticals, when functionalized with fluorine, becomes a high-value synthon for
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developing novel therapeutics across areas like oncology, neurology, and infectious

diseases[2].

2-Fluoro-3-methyl-5-nitropyridine emerges as a particularly valuable intermediate. Its

structure offers three key points for chemical modification:

The fluoro group at the 2-position is an excellent leaving group for SNAr reactions, allowing

for the introduction of various nucleophiles.

The nitro group at the 5-position is a strong electron-withdrawing group that activates the

ring for nucleophilic substitution. It can also be readily reduced to an amine, providing a

gateway to a diverse range of derivatives such as amides, ureas, and sulfonamides[3].

The methyl group at the 3-position provides steric and electronic influence, allowing for fine-

tuning of the molecule's properties and interactions with biological targets.

This guide serves as a senior-level resource, elucidating the synthesis and rigorous

characterization required to ensure the quality and reliability of this critical building block.

Physicochemical and Safety Data
A summary of the key properties of 2-Fluoro-3-methyl-5-nitropyridine is presented below.

Property Value Reference

CAS Number 19346-46-4 [4][5]

Molecular Formula C₆H₅FN₂O₂ [4][5][6]

Molecular Weight 156.11 g/mol [4][5]

Monoisotopic Mass 156.03350557 Da [5][6]

Appearance
Pale yellow to white

solid/powder

[3][7] (Inferred from similar

compounds)

Topological Polar Surface Area 58.7 Å² [4][5]

XLogP3 1.5 [4][5]
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Safety Profile: This compound is classified as an irritant.[4] Handling should be performed in a

well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including

safety goggles, gloves, and a lab coat. Based on related compounds, it may cause skin, eye,

and respiratory irritation[8].

Synthesis of 2-Fluoro-3-methyl-5-nitropyridine
The most common and industrially scalable synthesis of 2-Fluoro-3-methyl-5-nitropyridine
involves a halogen exchange (Halex) reaction. This SNAr pathway utilizes the more accessible

and cost-effective 2-Chloro-3-methyl-5-nitropyridine as the starting material.

Synthetic Scheme & Mechanism
The reaction proceeds by substituting the chlorine atom at the C2 position with fluorine. The

reaction is driven by the high nucleophilicity of the fluoride ion and is activated by the electron-

withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex

intermediate.

The choice of fluorinating agent is critical. While cesium fluoride (CsF) is highly reactive,

potassium fluoride (KF) is often preferred for large-scale production due to its significantly lower

cost.[9] To enhance the solubility and reactivity of KF, a high-boiling polar aprotic solvent like

dimethyl sulfoxide (DMSO) or sulfolane is used, often in conjunction with a phase-transfer

catalyst.[9][10]

Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for fluorinating

nitropyridines.[10]

Materials:

2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

Anhydrous Spray-Dried Potassium Fluoride (2.5-3.0 eq)

Dimethyl Sulfoxide (DMSO), anhydrous (5-10 mL per gram of starting material)

Toluene
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Procedure:

Drying: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a Dean-Stark trap under an inert atmosphere (Nitrogen or Argon), add

2-Chloro-3-methyl-5-nitropyridine (1.0 eq), spray-dried Potassium Fluoride (3.0 eq), and

toluene.

Azeotropic Removal of Water: Heat the mixture to reflux for 2-3 hours to azeotropically

remove any trace amounts of water with the toluene. This step is critical as water can

significantly reduce the efficacy of the fluorination reaction.

Solvent Exchange: Cool the mixture slightly and carefully distill off the toluene.

Fluorination Reaction: Add anhydrous DMSO to the flask. Heat the reaction mixture to 140-

160 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. Carefully pour the mixture into ice-water. A precipitate should form.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate

or dichloromethane (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further

purified by column chromatography on silica gel or by recrystallization to yield 2-Fluoro-3-
methyl-5-nitropyridine as a solid.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-Fluoro-3-methyl-5-nitropyridine.

Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

the synthesized 2-Fluoro-3-methyl-5-nitropyridine.

Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to

confirm the molecular structure.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern,

confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final

compound.

Expected Spectroscopic and Chromatographic Data
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Technique Expected Results

¹H NMR

Two doublets are expected in the aromatic

region (approx. 8.0-9.5 ppm) for the two pyridine

protons, showing coupling to each other and

one showing coupling to the fluorine atom. A

singlet for the methyl group (approx. 2.5 ppm) is

also expected. The spectrum for the chloro-

precursor shows peaks at δ 9.04 and 8.33

ppm[11], and the fluoro-derivative's peaks will

be in a similar region.

¹⁹F NMR

A singlet or a multiplet (if coupled to aromatic

protons) is expected in the typical range for aryl

fluorides. This is a definitive test for successful

fluorination.

Mass Spec. (ESI+)
The primary ion observed will be the protonated

molecular ion [M+H]⁺ at m/z 157.04079.[6]

HPLC (RP)

A single major peak should be observed, with

purity typically >98% for use in drug

development. A suitable method would use a

C18 column with a gradient elution of water and

acetonitrile containing 0.1% formic acid.[12]

Characterization Workflow Diagram
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Caption: Analytical workflow for quality control of the final product.

Conclusion
2-Fluoro-3-methyl-5-nitropyridine is a high-value, versatile chemical intermediate whose

strategic importance in pharmaceutical research cannot be overstated. The synthetic route via

halogen exchange from its chloro-analogue is a robust and scalable method, provided that

anhydrous conditions are strictly maintained. The multi-technique analytical approach detailed

herein ensures that the material produced is of the requisite identity, structure, and purity for its

demanding applications in the synthesis of next-generation therapeutics. This guide provides

the foundational knowledge for chemists and scientists to confidently produce and validate this

critical molecular building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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